A Technical Guide to (2,5-Difluorophenyl)methylidenehydrazine (CAS 1820748-99-9): Properties, Synthesis, and Applications in Medicinal Chemistry
A Technical Guide to (2,5-Difluorophenyl)methylidenehydrazine (CAS 1820748-99-9): Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of (2,5-Difluorophenyl)methylidenehydrazine, CAS number 1820748-99-9. While specific research on this individual compound is nascent, its constituent moieties—the hydrazone scaffold and the 2,5-difluorophenyl group—are of significant interest in modern medicinal chemistry. This document synthesizes available data and established chemical principles to serve as a foundational resource for researchers, scientists, and drug development professionals. We will cover the compound's physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and a discussion of its potential applications as a versatile building block for novel therapeutic agents. The guide emphasizes safety, handling, and the strategic rationale for employing this molecule in drug discovery programs.
Introduction: A Building Block of Strategic Importance
In the landscape of drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient lead generation. These are molecular frameworks that are capable of binding to multiple biological targets. The hydrazone linkage (-NH-N=CH-) is one such scaffold, renowned for its synthetic accessibility and wide spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumoral properties.[1][2]
Simultaneously, the strategic incorporation of fluorine atoms into drug candidates has become a critical tool for modulating metabolic stability, binding affinity, and lipophilicity. The 2,5-difluorophenyl group, in particular, offers a unique electronic and conformational profile. (2,5-Difluorophenyl)methylidenehydrazine merges these two powerful concepts into a single, readily accessible intermediate. This guide provides the technical foundation for leveraging this compound as a strategic starting material for developing next-generation therapeutics.
Physicochemical Properties and Characterization
(2,5-Difluorophenyl)methylidenehydrazine is a solid at room temperature, typically supplied with a purity of 95% or higher.[3] Its core structure consists of a 2,5-difluorobenzaldehyde condensed with hydrazine.
Key Properties
| Property | Value | Source |
| CAS Number | 1820748-99-9 | |
| Molecular Formula | C₇H₆F₂N₂ | |
| Molecular Weight | 156.13 g/mol | |
| Synonyms | (E)-(2,5-difluorobenzylidene)hydrazine | |
| InChI Key | OFIJRHPCOCLTSC-NYYWCZLTSA-N | |
| Canonical SMILES | C1=CC(=C(C=C1F)C=NN)F | [4] |
| Purity | ≥95% | [3] |
Structural Representation
Caption: Structure of (2,5-Difluorophenyl)methylidenehydrazine.
Analytical Characterization
The identity and purity of (2,5-Difluorophenyl)methylidenehydrazine are typically confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups, such as the C=N (imine) and N-H (hydrazine) bonds.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[5]
Synthesis and Reaction Mechanism
The synthesis of hydrazones is a classic and highly reliable transformation in organic chemistry, proceeding via a condensation reaction between a carbonyl compound and a hydrazine.
Causality of Experimental Design
The chosen protocol is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen of the aldehyde. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the lone pair of electrons on the terminal nitrogen of hydrazine. The subsequent elimination of a water molecule is the thermodynamic driving force for the reaction, leading to the stable hydrazone product. Ethanol is selected as a solvent due to its ability to dissolve both the polar hydrazine and the less polar aromatic aldehyde, creating a homogenous reaction environment.
Detailed Synthesis Protocol
This protocol describes the synthesis of (2,5-Difluorophenyl)methylidenehydrazine from 2,5-difluorobenzaldehyde and hydrazine hydrate.
Materials:
-
2,5-Difluorobenzaldehyde
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve an equimolar amount of 2,5-difluorobenzaldehyde in 30 mL of absolute ethanol.
-
Addition of Reagents: While stirring, add an equimolar amount of hydrazine hydrate to the solution.
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Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-75°C) for 2-4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove any unreacted starting materials, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.
Synthesis Workflow
Caption: General workflow for the synthesis of the title compound.
Applications in Drug Discovery and Development
The true value of (2,5-Difluorophenyl)methylidenehydrazine lies in its potential as a scaffold for creating diverse libraries of compounds with therapeutic potential. Its structure can be conceptually divided into two key pharmacophoric elements: the hydrazone linker and the difluorophenyl ring.
The Hydrazone Moiety: A Privileged Scaffold
The azomethine proton (-NHN=CH-) in hydrazones is a key structural feature that imparts a range of biological activities.[1] This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Numerous studies have demonstrated that hydrazone-containing compounds exhibit significant:
The 2,5-Difluorophenyl Group: A Tool for Pharmacokinetic Optimization
The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance drug-like properties. The 2,5-difluoro substitution pattern offers specific advantages:
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Metabolic Stability: The C-F bond is very strong, blocking sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), which can increase the half-life of a drug.
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Binding Affinity: Fluorine can engage in favorable hydrogen bonding and dipole-dipole interactions with protein targets, potentially increasing binding affinity and selectivity.
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Membrane Permeability: Fluorine substitution increases lipophilicity, which can improve a compound's ability to cross cell membranes and reach its intracellular target.
This moiety is a key component in molecules designed as P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance in cancer cells and in potent TRK kinase inhibitors.[7][8]
Strategic Application in Lead Discovery
Caption: Potential drug discovery pathways from the core scaffold.
By using (2,5-Difluorophenyl)methylidenehydrazine as a starting point, researchers can readily synthesize libraries of more complex molecules. The terminal -NH₂ group is nucleophilic and can be reacted with a variety of electrophiles to build out diverse structures, exploring new chemical space for a wide range of therapeutic targets.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related compounds like 2,5-difluorophenylhydrazine provides essential guidance.[9][10] It should be handled with care in a laboratory setting.
Hazard Summary
-
Health Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[10]
-
Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[9][10]
Handling and Storage Recommendations
| Category | Recommendation | Source |
| Engineering Controls | Use only under a chemical fume hood or in a well-ventilated area. | [9] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (safety glasses or goggles). | [9][10] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Keep refrigerated for long-term stability. | [9][11] |
| In case of Fire | Use dry chemical, CO₂, water spray, or foam. Hazardous combustion products include carbon oxides, nitrogen oxides, and hydrogen fluoride. | [11] |
First-Aid Measures
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9]
Conclusion
(2,5-Difluorophenyl)methylidenehydrazine (CAS 1820748-99-9) represents a synthetically accessible and strategically valuable intermediate for drug discovery. By combining the biologically active hydrazone scaffold with the pharmacokinetically advantageous 2,5-difluorophenyl group, this compound serves as an excellent starting point for the development of novel therapeutics across multiple disease areas. Its straightforward synthesis and well-defined properties make it a reliable tool for medicinal chemists aiming to generate new chemical entities with enhanced drug-like characteristics. This guide provides the necessary technical and safety information to facilitate its effective use in research and development settings.
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